molecular formula C15H23NO5 B14942232 N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine

Katalognummer: B14942232
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: DALMASPWAKGCJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-HYDROXY-1-METHYL-2-PHENYLETHYL)(METHYL)AMINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a phenylethyl group, and multiple hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXY-1-METHYL-2-PHENYLETHYL)(METHYL)AMINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor. The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-HYDROXY-1-METHYL-2-PHENYLETHYL)(METHYL)AMINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[(2-HYDROXY-1-METHYL-2-PHENYLETHYL)(METHYL)AMINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2-HYDROXY-1-METHYL-2-PHENYLETHYL)(METHYL)AMINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-HYDROXY-1-METHYL-2-PHENYLETHYL)(METHYL)AMINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is unique due to its combination of a tetrahydropyran ring, a phenylethyl group, and multiple hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Eigenschaften

Molekularformel

C15H23NO5

Molekulargewicht

297.35 g/mol

IUPAC-Name

2-[(1-hydroxy-1-phenylpropan-2-yl)-methylamino]oxane-3,4,5-triol

InChI

InChI=1S/C15H23NO5/c1-9(12(18)10-6-4-3-5-7-10)16(2)15-14(20)13(19)11(17)8-21-15/h3-7,9,11-15,17-20H,8H2,1-2H3

InChI-Schlüssel

DALMASPWAKGCJH-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC=CC=C1)O)N(C)C2C(C(C(CO2)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.